molecular formula C17H16N2OS2 B2895024 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 300569-52-2

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2895024
CAS No.: 300569-52-2
M. Wt: 328.45
InChI Key: RWHALEUKJHTRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thieno[2,3-d]pyrimidine core followed by functionalization at various positions to introduce the allyl, methylthio, and p-tolyl groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the allyl group can introduce various functional groups .

Scientific Research Applications

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine analogs: Compounds with variations in the pyrimidine ring or its substituents.

Uniqueness

3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methylphenyl)-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-4-9-19-16(20)14-13(12-7-5-11(2)6-8-12)10-22-15(14)18-17(19)21-3/h4-8,10H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHALEUKJHTRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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